N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring, followed by the introduction of the phenoxyphenyl group and the cyclopropanecarboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or Fenton’s reagent.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide stands out due to its unique tetrahydrothieno[3,4-d][1,3]thiazole ring system and the presence of both phenoxyphenyl and cyclopropanecarboxamide groups
Properties
Molecular Formula |
C21H20N2O4S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H20N2O4S2/c24-20(14-6-7-14)22-21-23(18-12-29(25,26)13-19(18)28-21)15-8-10-17(11-9-15)27-16-4-2-1-3-5-16/h1-5,8-11,14,18-19H,6-7,12-13H2 |
InChI Key |
PPKUJTPEJZWDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.